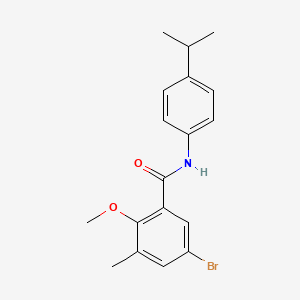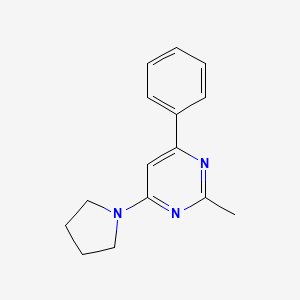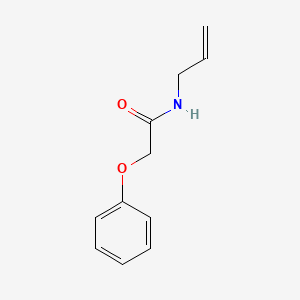![molecular formula C23H30N2O2 B4608173 N-(4-{[3-(hydroxymethyl)-3-(2-methylbenzyl)-1-piperidinyl]methyl}phenyl)acetamide](/img/structure/B4608173.png)
N-(4-{[3-(hydroxymethyl)-3-(2-methylbenzyl)-1-piperidinyl]methyl}phenyl)acetamide
Descripción general
Descripción
N-(4-{[3-(hydroxymethyl)-3-(2-methylbenzyl)-1-piperidinyl]methyl}phenyl)acetamide is a useful research compound. Its molecular formula is C23H30N2O2 and its molecular weight is 366.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.230728204 g/mol and the complexity rating of the compound is 475. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Bioactive Metabolites and Cytotoxic Activities
Research on marine actinobacteria, specifically Streptomyces sp., has led to the isolation of new bioactive compounds. While not the exact compound , related structures like N-[2-(4-hydroxy-phenyl)ethyl]acetamide have been isolated and studied for their cytotoxic activities, particularly their effects on sperm and eggs of sea urchins, indicating potential applications in understanding marine bioactive molecules and their effects on marine life (Sobolevskaya et al., 2007).
DNA and Protein Binding Studies
Another area of application involves the synthesis and study of paracetamol derivatives, which include compounds with structural similarities to the requested acetamide. These derivatives have been synthesized and their DNA-binding interactions as well as protein-binding interactions have been explored, highlighting their potential in biomedical research for understanding molecular interactions and designing new therapeutics (Raj, 2020).
Novel Coordination Complexes and Antioxidant Activity
The synthesis and characterization of novel coordination complexes constructed from pyrazole-acetamide derivatives have been explored, demonstrating significant antioxidant activity. Such studies suggest applications in the development of new materials and molecules with potential therapeutic benefits, especially in oxidative stress-related conditions (Chkirate et al., 2019).
Enzyme Inhibitory Activities
Research on new triazole analogues, including N-substituted acetamides, has shown potential in enzyme inhibition, particularly against enzymes like carbonic anhydrase and cholinesterases. These findings point towards the application of similar compounds in the study of enzyme functions and the development of enzyme inhibitors for therapeutic purposes (Virk et al., 2018).
Synthetic Methodologies and Chemical Transformations
Studies on synthetic methodologies, such as the development of versatile reagents for N-alkylacetamide synthesis, demonstrate the importance of acetamide derivatives in facilitating a variety of chemical transformations. This has implications for the synthesis of pharmaceuticals and natural products, where such methodologies enable the efficient construction of complex molecules (Sakai et al., 2022).
Propiedades
IUPAC Name |
N-[4-[[3-(hydroxymethyl)-3-[(2-methylphenyl)methyl]piperidin-1-yl]methyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-18-6-3-4-7-21(18)14-23(17-26)12-5-13-25(16-23)15-20-8-10-22(11-9-20)24-19(2)27/h3-4,6-11,26H,5,12-17H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFMTVOFPWSZHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2(CCCN(C2)CC3=CC=C(C=C3)NC(=O)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-FLUOROPHENYL)-2-[N-(2-PHENYLETHYL)3-CHLORO-4-METHOXYBENZENESULFONAMIDO]ACETAMIDE](/img/structure/B4608096.png)
![[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone](/img/structure/B4608104.png)

![5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4608119.png)

![1'-allyl-6-fluoro-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4608147.png)



![N-ethyl-5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxybenzamide](/img/structure/B4608179.png)
![N-(3-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B4608182.png)
![METHYL 3-(CYANOMETHYL)-7-CYCLOPROPYL-1-(2-METHOXYPHENYL)-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4608192.png)

